molecular formula C28H27N3O2 B11408890 1-(4-ethoxyphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-ethoxyphenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11408890
M. Wt: 437.5 g/mol
InChI Key: IUVQNPWHOYSELO-DHZHZOJOSA-N
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Description

1-(4-ETHOXYPHENYL)-4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a phenylprop-2-en-1-yl group, and a benzodiazolyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, which involves the reaction of 4-ethoxybenzaldehyde with a suitable ketone under basic conditions to form the intermediate chalcone. This intermediate can then undergo further cyclization and functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing double bonds or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(4-ETHOXYPHENYL)-4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
  • (2E)-1-(4-ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-1-(4-ethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Uniqueness

1-(4-ETHOXYPHENYL)-4-{1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H27N3O2

Molecular Weight

437.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H27N3O2/c1-2-33-24-16-14-23(15-17-24)31-20-22(19-27(31)32)28-29-25-12-6-7-13-26(25)30(28)18-8-11-21-9-4-3-5-10-21/h3-17,22H,2,18-20H2,1H3/b11-8+

InChI Key

IUVQNPWHOYSELO-DHZHZOJOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5

Origin of Product

United States

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